

ELA-14 (human) biological functions in cardiovascular system

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ELA-14 (human)

Cat. No.: B2641321

[Get Quote](#)

An In-Depth Technical Guide to the Biological Functions of ELA-14 in the Human Cardiovascular System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous ligands, has emerged as a critical regulator of cardiovascular homeostasis. For years, apelin was considered the sole ligand for APJ. However, the discovery of a second endogenous ligand, Elabela (ELA), has provided a more complete understanding of this system's physiological and pathological roles.[1][2] ELA is a 54-amino acid preproprotein that is processed into smaller, active peptides, including ELA-32 and ELA-14.[3] This technical guide provides a comprehensive overview of the biological functions of ELA-14 and related peptides in the human cardiovascular system, focusing on signaling pathways, quantitative data, and key experimental methodologies.

Core Biological Functions in the Cardiovascular System

ELA exerts a pleiotropic and largely protective effect on the cardiovascular system, primarily through three core functions: regulation of vascular tone, modulation of cardiac contractility, and promotion of angiogenesis.[4][5]

Regulation of Vascular Tone (Vasodilation)

ELA is a potent vasodilator, contributing to the regulation of blood pressure. Its vasodilatory effects are mediated through both endothelium-dependent and endothelium-independent mechanisms.

- **Endothelium-Dependent Vasodilation:** ELA stimulates the APJ receptor on vascular endothelial cells, promoting the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.
- **Blood Pressure Reduction:** By promoting vasodilation, ELA effectively lowers systemic blood pressure. Clinical studies have observed significantly lower plasma ELA concentrations in hypertensive patients compared to healthy controls. Furthermore, exogenous administration of ELA has been shown to reduce arterial pressure, highlighting its therapeutic potential in managing hypertension.

Positive Inotropic Effects (Cardiac Contractility)

ELA enhances myocardial contractility, a function known as a positive inotropic effect. This action is crucial for maintaining cardiac output, particularly in the context of heart failure where contractility is often impaired. The high expression of both ELA and APJ in the heart underscores the importance of this local signaling axis. The mechanism involves the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway, which enhances the sensitivity of myofilaments to calcium. Infusion of ELA into isolated hearts induces a dose-dependent positive inotropic response without causing myocardial hypertrophy, an adverse remodeling effect seen with some other inotropes.

Angiogenesis

ELA plays a fundamental role in angiogenesis (the formation of new blood vessels), which is vital for embryonic development of the heart and vasculature, as well as for tissue repair after ischemic events like myocardial infarction. ELA-APJ signaling promotes the migration and proliferation of endothelial cells. Studies have shown that ELA gene therapy upregulates key angiogenic signaling pathways, including the Vascular Endothelial Growth Factor

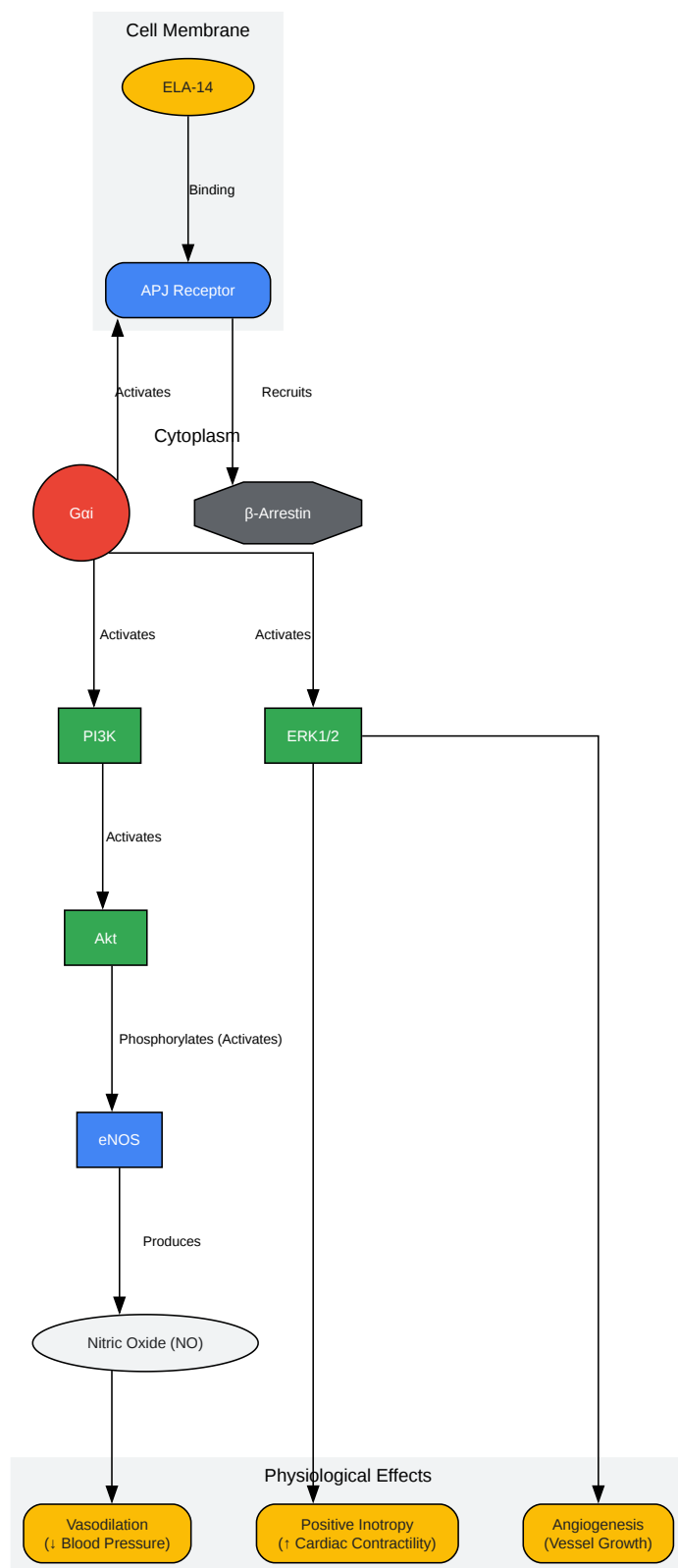
(VEGF)/VEGFR2 and Jagged1/Notch3 pathways, leading to increased neovascularization in ischemic tissue.

Signaling Pathways of ELA-14

Upon binding to the APJ receptor, ELA initiates a cascade of intracellular signaling events. The APJ receptor can couple to different G proteins, primarily G α i, leading to pathway-specific cellular responses. ELA also promotes the recruitment of β -arrestin to the receptor, a key event in receptor desensitization and G protein-independent signaling.

The primary signaling cascades activated by ELA in the cardiovascular system include:

- **G α i-Mediated Pathway:** Activation of G α i inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is linked to the activation of downstream kinases like PI3K/Akt and ERK1/2.
- **PI3K/Akt/eNOS Pathway:** This is the canonical pathway for ELA-induced vasodilation. Activation of PI3K and its downstream effector Akt leads to eNOS phosphorylation and NO production.
- **ERK1/2 Pathway:** This pathway is centrally involved in both the positive inotropic effects of ELA in cardiomyocytes and its pro-angiogenic effects in endothelial cells.
- **β -Arrestin Recruitment:** ELA binding promotes the recruitment of β -arrestin to the APJ receptor, which can lead to receptor internalization and desensitization. This process also initiates distinct, G protein-independent signaling events that contribute to the overall cellular response.



[Click to download full resolution via product page](#)

Caption: ELA-14 signaling cascade in cardiovascular cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to ELA's interaction with the APJ receptor and its physiological effects.

Table 1: ELA/Apelin Receptor Binding and Potency

Ligand	Assay Type	Parameter	Value	Reference(s)
ELA-32 (human)	Radioligand Binding	IC₅₀	0.27 nM	
ELA-32 (human)	Radioligand Binding	K _d	0.51 nM	
ELA-11 (human)	Radioligand Binding	pK _i	7.85	
ELA(19-32)	Gαi1 Signaling	EC ₅₀	8.6 nM	
ELA(19-32)	β-arrestin-2 Recruitment	EC ₅₀	166 nM	
ELA	APJ/β-arrestin Interaction (NanoBiT)	EC ₅₀	~1 μM	
ELA-21	β-arrestin-2 Recruitment (BRET)	logEC ₅₀	-7.175	
ELA-32	β-arrestin-2 Recruitment (BRET)	logEC ₅₀	-7.878	
Apelin-13	APJ Activation	EC ₅₀	0.37 nM	

| Apelin | APJ/β-arrestin Interaction (NanoBiT) | EC₅₀ | ~1 μM | |

Table 2: Physiological and Clinical Observations

Parameter	Condition	Observation	Value	Reference(s)
Plasma ELA	Essential Hypertension vs. Control	Lower in Hypertensive Patients	1.29 ± 0.56 ng/ml vs. 1.79 ± 0.55 ng/ml	
Blood Pressure	General Population	Risk Reduction per 5 mmHg SBP Decrease	10% lower risk of major cardiovascular events	

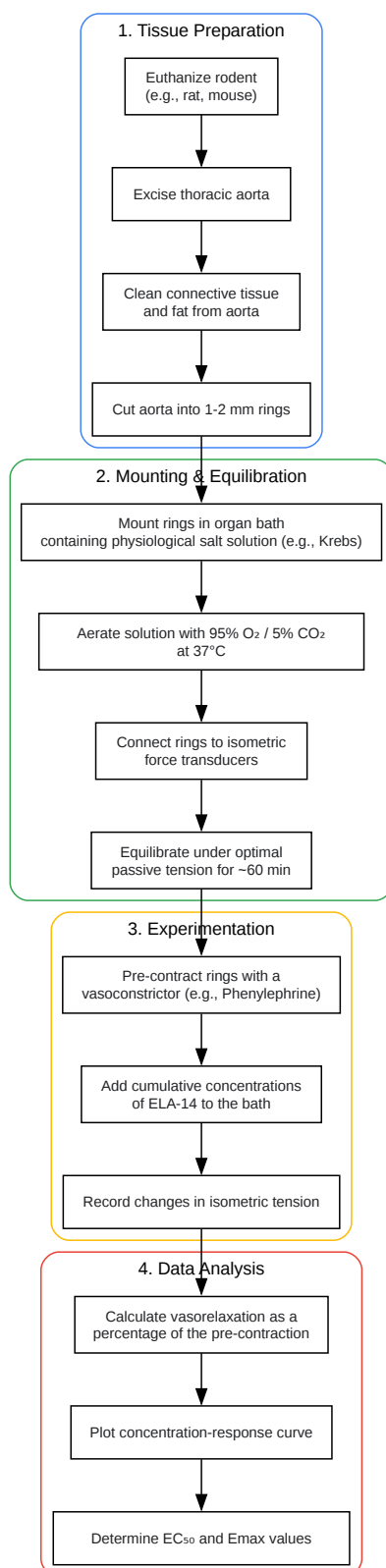
| Cardiac Output | Human (Baseline) | Normal Resting Range | 5-6 L/min | |

Key Experimental Protocols

Understanding the function of ELA-14 requires specialized experimental models. Below are detailed methodologies for key assays used to investigate its cardiovascular effects.

Protocol for Aortic Ring Vasoreactivity Assay

This ex vivo assay is used to determine the direct effect of ELA-14 on vascular tone.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the aortic ring vasoreactivity assay.

Methodology Details:

- **Tissue Preparation:** The thoracic aorta is carefully dissected from a euthanized animal and placed in cold, oxygenated physiological salt solution. Adhering fat and connective tissue are removed, and the aorta is sectioned into 1-2 mm rings.
- **Mounting:** Rings are mounted on wires in an organ bath chamber filled with buffer solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. One wire is fixed, and the other is connected to a force transducer to record tension.
- **Experimentation:** After equilibration, the rings are pre-contracted with an agent like phenylephrine or KCl. Once a stable contraction plateau is reached, cumulative concentrations of ELA-14 are added to assess its vasodilatory effect. To test for endothelium dependency, experiments can be repeated after mechanically denuding the endothelium or in the presence of an eNOS inhibitor (e.g., L-NAME).
- **Data Analysis:** The relaxation responses are calculated as a percentage reversal of the pre-contraction. A concentration-response curve is plotted to determine the potency (EC₅₀) and efficacy (E_{max}) of ELA-14.

Protocol for Langendorff Isolated Heart Assay

This ex vivo model allows for the assessment of cardiac contractility and heart rate independent of systemic influences.

Methodology Details:

- **Heart Isolation:** An animal is anesthetized, and the heart is rapidly excised and arrested in ice-cold cardioplegic solution.
- **Perfusion Setup:** The aorta is cannulated and mounted on the Langendorff apparatus. Retrograde perfusion of the coronary arteries is initiated with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature (37°C).
- **Data Acquisition:** A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and the rates of contraction (+dP/dt) and relaxation (-dP/dt).

- **Drug Administration:** Once the heart preparation is stable, ELA-14 is infused into the perfusion buffer at various concentrations. The effects on LVDP, $\pm dP/dt$, and heart rate are continuously recorded to assess its inotropic and chronotropic properties.

Protocol for NanoBiT® β -Arrestin Recruitment Assay

This live-cell assay quantifies the interaction between the APJ receptor and β -arrestin upon ligand stimulation.

Methodology Details:

- **Vector Construction:** The APJ receptor is genetically fused to one component of the NanoLuc® luciferase (e.g., Large BiT, LgBiT). β -arrestin is fused to the complementary component (e.g., Small BiT, SmBiT).
- **Cell Transfection:** A suitable host cell line (e.g., HEK293) is co-transfected with the two fusion constructs and cultured to allow for protein expression.
- **Assay Performance:** Transfected cells are plated in a microplate. The Nano-Glo® live-cell substrate (furimazine) is added. A baseline luminescence reading is taken.
- **Ligand Stimulation:** ELA-14 is added to the wells at varying concentrations. Upon ELA-14 binding to the APJ-LgBiT fusion protein, β -arrestin-SmBiT is recruited to the receptor.
- **Signal Detection:** The proximity of LgBiT and SmBiT reconstitutes a functional luciferase enzyme, which catalyzes the substrate to produce a bright luminescent signal. The signal is measured over time using a luminometer.
- **Data Analysis:** The increase in luminescence is plotted against the ligand concentration to generate a dose-response curve, from which the EC_{50} value for β -arrestin recruitment can be calculated.

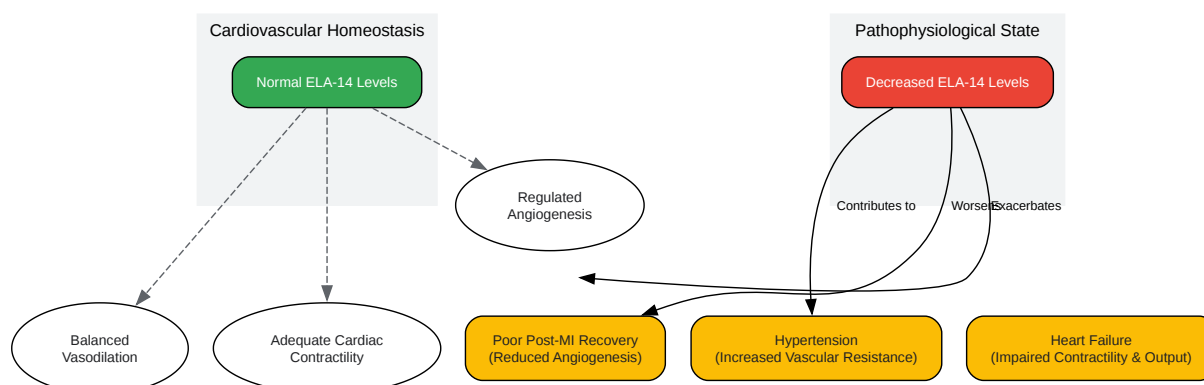
Role in Cardiovascular Pathophysiology

Dysregulation of the ELA-APJ axis is implicated in several cardiovascular diseases.

- **Hypertension:** As noted, circulating ELA levels are reduced in patients with essential hypertension. This deficiency may contribute to increased vascular resistance and elevated

blood pressure, suggesting that restoring ELA levels could be a therapeutic strategy.

- **Heart Failure:** ELA's positive inotropic and vasodilatory actions are highly beneficial in the context of heart failure. By increasing cardiac contractility and reducing afterload (the pressure the heart pumps against), ELA can improve cardiac output and efficiency. Furthermore, its anti-fibrotic and anti-apoptotic properties may help prevent adverse cardiac remodeling.
- **Myocardial Infarction:** ELA's potent pro-angiogenic effects are critical for recovery from myocardial infarction. By promoting the growth of new blood vessels in the ischemic area, ELA can improve blood supply, reduce infarct size, and preserve cardiac function.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ELA-14 (human) biological functions in cardiovascular system]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2641321#ela-14-human-biological-functions-in-cardiovascular-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com